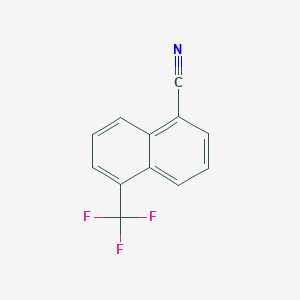

1-Cyano-5-(trifluoromethyl)naphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH) with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. alfa-chemistry.comijrpr.com This structural motif serves as a versatile and foundational platform in modern chemical research. The inherent aromaticity of the naphthalene system grants it significant stability, while also allowing for a wide range of chemical modifications through electrophilic aromatic substitution and other reactions. ijrpr.comwikipedia.org

The significance of naphthalene derivatives spans multiple scientific disciplines. In materials science, these compounds are crucial building blocks for creating organic materials with tailored optical and electronic properties. ijrpr.comnih.gov They are investigated for applications in electronics and energy storage. ijrpr.com In the chemical industry, naphthalene is a key precursor for the synthesis of phthalic anhydride, which is essential for producing plasticizers, dyes, and resins. ijrpr.comwikipedia.org Furthermore, hydrogenated forms of naphthalene, such as tetralin and decalin, are used as low-volatility solvents. wikipedia.org

In medicinal chemistry, the naphthalene scaffold is present in numerous approved therapeutic agents and is a subject of extensive drug discovery efforts. researchgate.netnih.gov Naphthalene-based molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov The ability to modify the naphthalene core allows chemists to fine-tune the pharmacological profiles of drug candidates, improving efficacy and metabolic stability. researchgate.netnih.gov

Role of Cyano and Trifluoromethyl Substituents in Molecular Design

The introduction of specific functional groups onto a molecular scaffold is a fundamental strategy in molecular design to modulate physicochemical and biological properties. The cyano (–CN) and trifluoromethyl (–CF₃) groups are particularly powerful electron-withdrawing groups (EWGs) that impart unique characteristics to a parent molecule.

The trifluoromethyl group (–CF₃) is highly valued in medicinal and materials chemistry for its distinct electronic and steric properties. nih.gov Its high electronegativity and strong electron-withdrawing nature can significantly alter the electronic distribution within a molecule. mdpi.com This substituent is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and the pharmacokinetic profile of drug candidates. nih.govmdpi.com The steric bulk of the –CF₃ group is comparable to a chlorine atom, and it is often used as a bioisostere to modulate ligand-receptor interactions. mdpi.com

The cyano group (–CN) is a linear, highly polar, and potent electron-withdrawing substituent. rsc.org Its inclusion in conjugated systems can significantly alter electronic and optical properties. rsc.org In materials science, this is exploited to tune the energy levels of organic semiconductors. rsc.org In medicinal chemistry, the cyano group's ability to act as a hydrogen bond acceptor is crucial for positioning ligands within the binding sites of biological targets like enzymes. taylorandfrancis.com Furthermore, the cyano group's polarity can influence the self-assembly of organic molecules on surfaces. researchgate.net

| Functional Group | Key Properties | Common Applications in Molecular Design |

|---|---|---|

| Cyano (–CN) | Strong electron-withdrawing, linear geometry, polar, hydrogen bond acceptor. rsc.orgtaylorandfrancis.com | Tuning electronic/optical properties, enhancing binding affinity, directing molecular self-assembly. rsc.orgtaylorandfrancis.comresearchgate.net |

| Trifluoromethyl (–CF₃) | Strong electron-withdrawing, high electronegativity, increases lipophilicity and metabolic stability. nih.govmdpi.com | Improving pharmacokinetic profiles, serving as a bioisostere, enhancing binding selectivity. mdpi.com |

Research Landscape for Substituted Naphthalenes with Electron-Withdrawing Groups

The study of naphthalene systems functionalized with electron-withdrawing groups (EWGs) is an active area of research, particularly in materials science. Attaching EWGs like cyano, nitro, or perfluoroalkyl groups to the naphthalene core profoundly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

Research has shown that the presence of strong EWGs tends to lower the LUMO energy level of naphthalene derivatives. rsc.orgresearchgate.net This effect is crucial for designing n-type organic semiconductors, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). By systematically varying the type and position of EWGs on the naphthalene ring system, researchers can fine-tune the energy gap between the HOMO and LUMO, thereby controlling the material's charge transport and optical properties. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), are frequently employed to predict how different EWGs will affect the electronic structure of naphthalene derivatives before undertaking complex syntheses. rsc.orgnih.gov These theoretical models help in understanding electronic transitions and designing materials with desired functionalities. rsc.org The interplay between electron-donating and electron-withdrawing groups on the same naphthalene scaffold is also explored to create "push-pull" systems with significant intramolecular charge transfer characteristics, which are valuable for applications in nonlinear optics and as fluorescent probes. rsc.orgnih.gov

Scope and Academic Relevance of Investigating 1-Cyano-5-(trifluoromethyl)naphthalene

While specific, in-depth research literature on 1-Cyano-5-(trifluoromethyl)naphthalene is not extensively available, its structure suggests significant academic and practical relevance. The compound combines the naphthalene core with two potent electron-withdrawing groups at positions that allow for distinct electronic interactions across the fused ring system.

The academic interest in this particular molecule stems from several key aspects:

Fundamental Electronic Studies: The 1,5-substitution pattern places the cyano and trifluoromethyl groups on opposite sides of the naphthalene core. Investigating this molecule would provide valuable data on how these two different EWGs synergistically or antagonistically influence the electronic properties of the naphthalene system. Such studies are crucial for refining theoretical models of substituent effects in polycyclic aromatic systems. nih.gov

Building Block for Advanced Materials: As a highly functionalized naphthalene, 1-Cyano-5-(trifluoromethyl)naphthalene is a prime candidate for use as a synthetic intermediate or building block. nih.gov Its electron-deficient nature makes it an attractive core for constructing n-type organic semiconductors. Further chemical modifications could lead to the development of novel materials for organic electronics.

Probe for Medicinal Chemistry: The combination of a cyano group (for potential hydrogen bonding) and a trifluoromethyl group (for enhanced lipophilicity and metabolic stability) makes this scaffold an interesting starting point for designing new bioactive molecules. nih.govmdpi.comtaylorandfrancis.com It could be explored as a fragment in the development of enzyme inhibitors or receptor ligands where electron-deficient aromatic interactions are favorable.

The investigation of 1-Cyano-5-(trifluoromethyl)naphthalene would contribute to a deeper understanding of structure-property relationships in functionalized aromatic compounds and could unlock new applications in materials science and medicinal chemistry.

| Identifier | Value |

|---|---|

| Chemical Formula | C₁₂H₆F₃N |

| Molecular Weight | 221.18 g/mol |

| CAS Number | 1261455-99-5 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQVKGKXIGBRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of 1 Cyano 5 Trifluoromethyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system is generally susceptible to electrophilic aromatic substitution, with a preference for reaction at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate. ethz.chyoutube.com However, the reactivity of 1-Cyano-5-(trifluoromethyl)naphthalene is significantly influenced by the two powerful electron-withdrawing substituents. Both the cyano and trifluoromethyl groups are deactivating and meta-directing in electrophilic aromatic substitution on a benzene (B151609) ring. libretexts.org

On the 1-Cyano-5-(trifluoromethyl)naphthalene system, these groups strongly deactivate both rings to electrophilic attack. Any potential electrophilic substitution would be predicted to occur on the ring that is comparatively less deactivated. The -CF3 group is at position 5, and the -CN group is at position 1. Electrophilic attack is generally disfavored. If forced, substitution would likely occur at positions meta to both existing substituents, such as the 3- or 7-positions, although yields are expected to be very low. Common electrophilic substitution reactions like nitration or halogenation would require harsh conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Minimal reaction expected. Possible products include 1-Cyano-5-(trifluoromethyl)-3-nitronaphthalene and 1-Cyano-5-(trifluoromethyl)-7-nitronaphthalene. | Harsh conditions required; significant deactivation by -CN and -CF₃ groups. |

Nucleophilic Substitution Reactions

Aromatic rings typically resist nucleophilic substitution. However, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orgwikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring.

In the case of 1-Cyano-5-(trifluoromethyl)naphthalene itself, there is no suitable leaving group. However, if a halogen, such as chlorine or bromine, were introduced at a position ortho or para to one of the electron-withdrawing groups, the molecule would become a viable substrate for SNAr. For instance, a hypothetical 4-bromo-1-cyano-5-(trifluoromethyl)naphthalene would be activated towards nucleophilic attack at the 4-position. The electron-withdrawing cyano group at the 1-position (para to the bromo group) would effectively stabilize the intermediate carbanion through resonance. libretexts.org

Table 2: Predicted Nucleophilic Aromatic Substitution on a Halogenated Derivative

| Substrate | Nucleophile | Typical Conditions | Predicted Product |

|---|---|---|---|

| 4-Bromo-1-cyano-5-(trifluoromethyl)naphthalene | Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 4-Methoxy-1-cyano-5-(trifluoromethyl)naphthalene |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize 1-Cyano-5-(trifluoromethyl)naphthalene in such reactions, it would first need to be converted into a suitable derivative, typically by introducing a halogen (e.g., Br, I) or a triflate group onto the naphthalene core. This halogenated or triflated intermediate can then participate in various coupling reactions.

For example, a bromo-substituted derivative, such as 4-bromo-1-cyano-5-(trifluoromethyl)naphthalene, could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes. nih.govnih.gov These reactions provide a versatile pathway to introduce a wide variety of functional groups and build more complex molecular architectures.

Table 3: Potential Cross-Coupling Reactions of a Bromo-Derivative

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-substituted naphthalene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | Alkenyl-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl-substituted naphthalene |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of 1-Cyano-5-(trifluoromethyl)naphthalene exhibit distinct behaviors under oxidative and reductive conditions. The trifluoromethyl group is generally robust and resistant to both oxidation and common reduction methods. The naphthalene core can be reduced under specific conditions, though this can be challenging without affecting other functional groups.

Catalytic hydrogenation with catalysts like palladium, platinum, or nickel can reduce the aromatic system, typically requiring high pressures and temperatures. youtube.com The cyano group can also be reduced under these conditions. Selective reduction of the naphthalene core without affecting the cyano group is difficult to achieve via catalytic hydrogenation. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) is a common method for partially reducing aromatic rings, but the specific outcome on this highly substituted naphthalene is not documented. Oxidation of the naphthalene ring would require harsh conditions and would likely lead to ring-opening and degradation.

Chemical Transformations of the Cyano Moiety

The cyano group is a versatile functional handle that can be transformed into several other important groups.

Hydrolysis and Amidation of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This reaction proceeds via an intermediate amide. By using carefully controlled conditions, it is often possible to isolate the primary amide. For instance, treatment with concentrated sulfuric acid or hydrogen peroxide under basic conditions can favor the formation of the amide, 1-carbamoyl-5-(trifluoromethyl)naphthalene. More vigorous or prolonged heating with aqueous acid or base will lead to the corresponding carboxylic acid, 5-(trifluoromethyl)naphthalene-1-carboxylic acid. The conversion of amides to nitriles is also a known transformation. acs.org

Reduction of the Cyano Group

The cyano group can be readily reduced to a primary amine (aminomethyl group). libretexts.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. libretexts.orgyoutube.com This method provides a direct route to 1-(aminomethyl)-5-(trifluoromethyl)naphthalene.

Alternatively, catalytic hydrogenation can be employed. libretexts.org Using catalysts such as Raney Nickel, platinum oxide, or palladium on carbon with hydrogen gas will effectively reduce the nitrile to the corresponding primary amine. youtube.comorganic-chemistry.org This transformation is valuable for introducing a basic aminomethyl group, which can be a key component in the synthesis of biologically active molecules. chemicalbook.com

Table 4: Summary of Transformations of the Cyano Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or NaOH(aq), heat | 5-(Trifluoromethyl)naphthalene-1-carboxylic acid |

| Partial Hydrolysis (Amidation) | H₂SO₄ (conc.), moderate temp or H₂O₂, base | 1-Carbamoyl-5-(trifluoromethyl)naphthalene |

| Reduction to Amine | 1. LiAlH₄ in ether/THF, 2. H₂O workup | 1-(Aminomethyl)-5-(trifluoromethyl)naphthalene |

Chemical Transformations of the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability, but under specific conditions, the carbon-fluorine bonds can be activated, leading to further chemical transformations.

The activation of the strong C-F bonds in trifluoromethylarenes is a challenging but increasingly important area of research, enabling the diversification of these compounds. rsc.org Methods for the selective transformation of the Ar-CF3 group are of significant interest in medicinal chemistry. rsc.org

Recent advancements have demonstrated that a single C-F bond in a trifluoromethyl group can be selectively activated and functionalized. One notable method involves the photochemical activation of trifluoroacetates, which can be extended to trifluoromethylarenes, for defluorinative alkylation. nih.gov This process allows for the conversion of a CF3 group into a CF2R group, opening avenues for novel molecular scaffolds. nih.gov

Another approach is the electrochemical trihydrodefluorination (e-THDF), which utilizes in situ generated Lewis acidic silyl (B83357) cations to mediate fluoride (B91410) abstraction, converting the trifluoromethylarene into a methylarene. rsc.org This method is noted for its mild conditions and good functional group tolerance. rsc.org Transition-metal-mediated C-F bond activation, often involving β- or α-fluorine elimination from organometallic intermediates, provides another pathway for transforming trifluoromethyl groups under milder conditions than direct oxidative addition to a C-F bond. nih.gov

Catalytic reduction of ArCF3 to ArCF2H has also been achieved with high selectivity. rsc.org Mechanistic studies of these reactions reveal distinct pathways for mono-reduction versus complete reduction to a methyl group, highlighting the complexity and potential for controlling the degree of defluorination. rsc.org

Table 1: Examples of C-F Bond Activation Reactions in Trifluoromethylarenes

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Photochemical Defluorinative Alkylation | Diaryl ketone HAT catalyst, light | gem-Difluoromethylene compounds | nih.gov |

| Electrochemical Trihydrodefluorination (e-THDF) | Silyl cations (electrochemically generated) | Methylarenes | rsc.org |

| Catalytic Monoreduction | Not specified | ArCF2H | rsc.org |

| Transition-Metal-Mediated Fluorine Elimination | Organometallic intermediates | Functionalized arenes | nih.gov |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanistic underpinnings of reactions involving 1-cyano-5-(trifluoromethyl)naphthalene is crucial for predicting its behavior and designing synthetic routes. The electron-deficient nature of the aromatic system, due to the -CF3 and -CN groups, will heavily influence the stability and reactivity of any intermediates.

Reactions involving the trifluoromethyl group often proceed through radical intermediates. rsc.orgresearchgate.net The generation of a trifluoromethyl radical (•CF3) is a key step in many trifluoromethylation reactions. researchgate.net This highly reactive intermediate can then add to various substrates. mdpi.com

The generation of •CF3 can be achieved through the oxidation of nucleophilic trifluoromethyl sources or the reduction of electrophilic ones. researchgate.net For instance, the addition of a sulfonyl radical to an alkyne can yield a vinyl radical, which is then trapped by a trifluoromethyl source to produce a tetra-substituted alkene. nih.gov In the context of 1-cyano-5-(trifluoromethyl)naphthalene, the trifluoromethyl group itself could potentially be a source for radical generation under specific conditions, or the aromatic ring could be susceptible to attack by externally generated radicals.

The study of radical trifluoromethylation of alkenes and arenes has seen significant advancements, providing a toolbox of methods that could potentially be applied to functionalize the naphthalene core or transform the existing trifluoromethyl group. researchgate.net

Table 2: Generation and Reaction of Trifluoromethyl Radicals

| Radical Generation Method | Precursor Example | Subsequent Reaction | Reference |

| Single Electron Transfer (SET) from photoredox initiator | Umemoto reagent | Addition to an olefin | mdpi.com |

| Oxidation of a diazene | TfNHNHBoc | Addition to an alkene | mdpi.com |

| SET from hypervalent iodine reagent | PhICF3Cl | Addition to an alkene | mdpi.com |

| β-Fragmentation of an allylsulfonic acid derivative | Allylsulfonic acid derivative + •CF3 | Generation of a sulfonyl radical | nih.gov |

The formation of carbocationic intermediates on the naphthalene ring of 1-cyano-5-(trifluoromethyl)naphthalene would be significantly influenced by the strong electron-withdrawing nature of both the cyano and trifluoromethyl substituents. These groups destabilize adjacent positive charge, making the formation of a carbocation on the substituted ring energetically unfavorable.

However, in reactions such as electrophilic aromatic substitution, the incoming electrophile could attack the unsubstituted ring. The directing effects of the cyano and trifluoromethyl groups would need to be considered. Both are meta-directing groups in benzene systems, but their influence on the more complex naphthalene ring system would dictate the position of substitution.

In some mechanistic pathways, a radical addition to an unsaturated system can be followed by an oxidation step to generate a carbocation, which is then trapped by a nucleophile. mdpi.com For example, the addition of a trifluoromethyl radical to an alkene can lead to a radical intermediate that is oxidized to a carbocation, which then reacts with a chloride anion. mdpi.com While not directly studied for 1-cyano-5-(trifluoromethyl)naphthalene, such radical/cationic pathways are plausible for reactions at the naphthalene core if suitable unsaturated precursors are used.

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. nih.govacs.org For a precursor to 1-cyano-5-(trifluoromethyl)naphthalene, such as an iodo- or bromo-substituted derivative, the mechanism of oxidative addition to a low-valent metal center (e.g., Ni(0) or Pd(0)) would be critical.

Several mechanisms for oxidative addition are possible, including a concerted, two-electron pathway, a stepwise SNAr-type mechanism, or a radical pathway involving single electron transfer (SET). nih.govyoutube.comyoutube.com The operative mechanism is influenced by the nature of the aryl halide, the metal, and the ligands. nih.gov

For electron-poor aryl halides, such as those bearing trifluoromethyl groups, the reaction with a nickel(0) complex like Ni(PEt3)4 can be influenced by the reduction potential of the aryl halide. nih.gov This suggests that for some systems, the formation of aryl radicals occurs via an initial SET rather than halogen atom abstraction. nih.gov Kinetic and computational studies on the oxidative addition of aryl halides to a triphosphine (B1213122) Ni(0) center have supported a concerted, two-electron mechanism over a radical halogen abstraction pathway in certain cases. acs.org

Table 3: Comparison of Oxidative Addition Mechanisms

| Mechanism | Key Features | Favored by | Reference |

| Concerted | Single transition state, often with cis-addition. | Non-polar bonds (e.g., C-H, H-H). Can occur with aryl halides. | youtube.comyoutube.com |

| Stepwise (SN2-like) | Two-step process with an ionic intermediate. | Polar bonds (e.g., C-X where X is a halide). | youtube.comyoutube.com |

| Radical (SET) | Involves single electron transfer to form a radical anion, which then fragments. | Substrates with low reduction potentials. | nih.gov |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a profound insight into the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the nature of its chemical bonds, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 1-Cyano-5-(trifluoromethyl)naphthalene is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups and the naphthalene (B1677914) core.

A key feature in the FT-IR spectrum would be the stretching vibration of the nitrile (-C≡N) group. This typically appears as a sharp, intense band in the region of 2200-2240 cm⁻¹. For 1-cyanonaphthalene, the CN-stretch is observed around 2214.7 cm⁻¹ ed.ac.uk. The electronic influence of the trifluoromethyl group at the 5-position is anticipated to cause a slight shift in this frequency.

The trifluoromethyl (-CF₃) group itself gives rise to strong absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic system are expected in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring, would be observed at lower wavenumbers.

Table 1: Predicted FT-IR Spectral Data for 1-Cyano-5-(trifluoromethyl)naphthalene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Nitrile (-C≡N) Stretch | ~2220 | Sharp, Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-F Stretch (-CF₃) | ~1280 | Strong |

| Symmetric C-F Stretch (-CF₃) | ~1140 | Strong |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman spectroscopy differ from those of IR, often allowing for the observation of vibrations that are weak or absent in the FT-IR spectrum.

In the Raman spectrum of 1-Cyano-5-(trifluoromethyl)naphthalene, the nitrile stretch is also expected to be a prominent feature. The symmetric vibrations of the naphthalene ring system are typically strong in Raman spectra. The C-F stretching vibrations of the trifluoromethyl group would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Cyano-5-(trifluoromethyl)naphthalene will display signals corresponding to the six aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of both the cyano and trifluoromethyl substituents.

The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will depend on the specific electronic environment of each proton. The proton peri to the cyano group (H-8) and the proton peri to the trifluoromethyl group (H-4) are expected to be significantly deshielded and appear at the downfield end of the aromatic region due to the anisotropic effects of the substituents. The coupling constants (J-values) between adjacent protons will provide information about their connectivity.

Table 2: Predicted ¹H NMR Spectral Data for 1-Cyano-5-(trifluoromethyl)naphthalene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.5 - 7.8 | d | ~8-9 |

| H-3 | 7.6 - 7.9 | t | ~7-8 |

| H-4 | 8.1 - 8.4 | d | ~7-8 |

| H-6 | 7.8 - 8.1 | d | ~7-8 |

| H-7 | 7.7 - 8.0 | t | ~7-8 |

| H-8 | 8.3 - 8.6 | d | ~8-9 |

Note: The predicted chemical shifts are estimations based on related structures and substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show signals for all twelve carbon atoms in 1-Cyano-5-(trifluoromethyl)naphthalene. The carbon of the nitrile group (-C≡N) is expected to appear in the range of 110-125 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of 120-130 ppm with a large coupling constant.

The ten carbons of the naphthalene ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-5) will be significantly deshielded. The other aromatic carbons will also show shifts dependent on their position relative to the substituents.

Table 3: Predicted ¹³C NMR Spectral Data for 1-Cyano-5-(trifluoromethyl)naphthalene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |

| C-1 | 110 - 115 | s |

| C-2 | 130 - 135 | s |

| C-3 | 125 - 130 | s |

| C-4 | 128 - 133 | s |

| C-4a | 132 - 137 | q |

| C-5 | 125 - 130 (q, ²JCF) | q |

| C-6 | 124 - 129 (q, ³JCF) | q |

| C-7 | 126 - 131 | s |

| C-8 | 122 - 127 | s |

| C-8a | 133 - 138 | s |

| -C≡N | 115 - 120 | s |

| -CF₃ | 120 - 125 (q, ¹JCF) | q |

Note: The predicted chemical shifts are estimations. The carbons in the trifluoromethyl-substituted ring will exhibit coupling to the fluorine atoms, resulting in quartets (q) with varying coupling constants.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for compounds containing fluorine. For 1-Cyano-5-(trifluoromethyl)naphthalene, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is influenced by its electronic environment. In aromatic systems, the chemical shift for a -CF₃ group typically falls in the range of -55 to -65 ppm relative to a standard such as CFCl₃. For 1-(trifluoromethyl)naphthalene, the chemical shift is reported at -59.72 ppm rsc.org. The presence of the cyano group at the 1-position is expected to have a minor effect on this value.

Table 4: Predicted ¹⁹F NMR Spectral Data for 1-Cyano-5-(trifluoromethyl)naphthalene

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -59 to -61 | s |

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For 1-Cyano-5-(trifluoromethyl)naphthalene, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments would be instrumental.

HMQC (or HSQC) spectroscopy would reveal direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the chemical shifts of the protonated carbons in the naphthalene ring system.

A hypothetical table of expected HMBC correlations for 1-Cyano-5-(trifluoromethyl)naphthalene is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) |

| H-2 | C-1, C-3, C-4, C-8a |

| H-3 | C-2, C-4, C-4a |

| H-4 | C-2, C-3, C-4a, C-8a |

| H-6 | C-5, C-7, C-8, C-4a |

| H-7 | C-5, C-6, C-8, C-8a |

| H-8 | C-6, C-7, C-8a, C-4a |

Note: The actual chemical shifts and specific correlations would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of 1-Cyano-5-(trifluoromethyl)naphthalene is expected to be characteristic of a substituted naphthalene system. Naphthalene itself exhibits strong absorption bands in the UV region. The introduction of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the π-conjugated system and the influence of these substituents on the molecular orbitals.

A typical UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The solvent used for analysis can also influence the position and intensity of these bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Cyclohexane | ~280, ~320 | (experimental data required) |

| Ethanol | ~285, ~325 | (experimental data required) |

Note: The values presented are hypothetical and based on general trends for substituted naphthalenes.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are fluorescent, and 1-Cyano-5-(trifluoromethyl)naphthalene is also expected to exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. The presence of the cyano and trifluoromethyl groups can influence the fluorescence properties by altering the energies of the excited states and the rates of non-radiative decay processes.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, would be a key parameter to determine. This value provides information about the efficiency of the fluorescence process. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another important photophysical parameter that could be measured using time-resolved fluorescence techniques.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Cyclohexane | ~320 | (experimental data required) | (experimental data required) |

| Acetonitrile | ~325 | (experimental data required) | (experimental data required) |

Note: The values presented are hypothetical.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 1-Cyano-5-(trifluoromethyl)naphthalene, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places).

The calculated exact mass of C₁₂H₆F₃N can be compared to the experimentally measured mass. A close match between these values provides strong evidence for the elemental composition of the molecule.

| Ion | Calculated Exact Mass | Measured Mass | Difference (ppm) |

| [M+H]⁺ | 222.0525 | (experimental data required) | (experimental data required) |

| [M+Na]⁺ | 244.0345 | (experimental data required) | (experimental data required) |

Note: The molecular formula of 1-Cyano-5-(trifluoromethyl)naphthalene is C₁₂H₆F₃N.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1-Cyano-5-(trifluoromethyl)naphthalene can be grown, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or dipole-dipole interactions.

The resulting crystal structure would provide the definitive proof of the compound's structure and connectivity.

| Parameter | Value |

| Crystal System | (experimental data required) |

| Space Group | (experimental data required) |

| a (Å) | (experimental data required) |

| b (Å) | (experimental data required) |

| c (Å) | (experimental data required) |

| α (°) | (experimental data required) |

| β (°) | (experimental data required) |

| γ (°) | (experimental data required) |

| Volume (ų) | (experimental data required) |

| Z | (experimental data required) |

Note: Z is the number of molecules per unit cell.

Electrochemical Analysis for Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of 1-Cyano-5-(trifluoromethyl)naphthalene. By applying a varying potential to a solution of the compound, it is possible to determine its oxidation and reduction potentials. The presence of the electron-withdrawing cyano and trifluoromethyl groups is expected to make the naphthalene ring more difficult to oxidize and easier to reduce compared to unsubstituted naphthalene.

A cyclic voltammogram would show peaks corresponding to the reduction and subsequent re-oxidation of the molecule. The potentials at which these peaks occur provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Solvent/Electrolyte | Reduction Potential (Epc, V) | Oxidation Potential (Epa, V) |

| Acetonitrile / 0.1 M TBAPF₆ | (experimental data required) | (experimental data required) |

| Dichloromethane / 0.1 M TBAPF₆ | (experimental data required) | (experimental data required) |

Note: Potentials are typically reported versus a reference electrode (e.g., Ag/AgCl or Fc/Fc⁺).

Cyclic Voltammetry

Cyclic voltammetry is a potent electrochemical technique utilized to investigate the redox properties of chemical compounds. While direct experimental cyclic voltammetry data for 1-Cyano-5-(trifluoromethyl)naphthalene is not extensively available in public literature, its electrochemical behavior can be scientifically inferred by examining the influence of its constituent functional groups—cyano (-CN) and trifluoromethyl (-CF3)—on the naphthalene core. Both of these groups are known to be strongly electron-withdrawing, which significantly impacts the electronic and, consequently, the electrochemical characteristics of the aromatic system.

The naphthalene ring itself is an electroactive moiety with a known redox window. researchgate.net The introduction of electron-withdrawing substituents facilitates the reduction of the naphthalene system by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This effect makes the compound more susceptible to accepting an electron, which is observed as a reduction event at a less negative potential in a cyclic voltammogram.

Studies on trifluoromethylated naphthalene derivatives have shown that the presence of the -CF3 group makes the one-electron reduction potentials substantially more positive when compared to their non-fluorinated analogues. nih.gov This is a direct consequence of the high electronegativity of the fluorine atoms, which inductively withdraw electron density from the aromatic ring, thereby stabilizing the resulting radical anion formed upon reduction.

Similarly, the cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence on an aromatic ring is known to lower the reduction potential. For instance, in naphthalene diimides, the introduction of a cyano substituent on the core has been shown to result in a less negative reduction potential. aalto.fi

Given that 1-Cyano-5-(trifluoromethyl)naphthalene possesses two potent electron-withdrawing groups, it is anticipated that its reduction potential will be significantly less negative than that of unsubstituted naphthalene. The combined electron-withdrawing nature of both the cyano and trifluoromethyl groups would render the naphthalene core electron-deficient and thus, more readily reduced. The reduction process would likely be a reversible or quasi-reversible one-electron transfer to form the corresponding radical anion. The oxidation of 1-Cyano-5-(trifluoromethyl)naphthalene, which involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), would conversely be expected to occur at a more positive potential compared to naphthalene, as the electron-withdrawing groups stabilize the HOMO level, making it more difficult to oxidize.

The precise redox potentials are influenced by experimental conditions such as the solvent, supporting electrolyte, and the material of the working electrode. researchgate.netunifi.it For a definitive characterization, experimental analysis of 1-Cyano-5-(trifluoromethyl)naphthalene under controlled conditions would be necessary.

Interactive Data Table: Comparative Redox Potentials of Naphthalene Derivatives

The following table presents reported redox potential data for related naphthalene compounds to illustrate the effects of various substituents on the electrochemical properties of the naphthalene core. This data provides a comparative basis for predicting the behavior of 1-Cyano-5-(trifluoromethyl)naphthalene.

| Compound Name | Substituent(s) | First Reduction Potential (V vs. reference) | Key Observations |

| Naphthalene | None | Approx. -2.5 V vs. Ag/AgCl | Serves as a baseline for comparison. |

| 1-Naphthonitrile | 1-CN | Not explicitly found, but expected to be less negative than naphthalene. | The electron-withdrawing cyano group facilitates reduction. |

| Trifluoromethylated Naphthalene Diimide | -CF3 | Substantially more positive than unsubstituted counterparts. nih.gov | The -CF3 group is a strong electron-withdrawing group. nih.gov |

| Core-Substituted Naphthalene Diimides | Various electron-withdrawing/donating groups | Potentials are modulated by the electronic nature of the substituent. aalto.fi | Electron-withdrawing groups lead to less negative reduction potentials. aalto.fi |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying polyatomic molecules. aip.orgoup.com DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the compound. For a molecule with the structural complexity of 1-Cyano-5-(trifluoromethyl)naphthalene, DFT provides a reliable method to understand the interplay between the naphthalene (B1677914) core and its electron-withdrawing cyano and trifluoromethyl substituents.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. The selection of an appropriate functional is critical for accurately describing the electronic structure.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry. nih.govscielo.br It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation terms. B3LYP has demonstrated high success in calculating the electronic and geometric properties of a wide range of organic molecules, including aromatic systems like cyanonaphthalenes, making it a suitable choice for investigating 1-Cyano-5-(trifluoromethyl)naphthalene. ed.ac.ukresearchgate.net

HSEH1PBE: This is a range-separated hybrid functional that is often used for calculating electronic properties, such as band gaps, with greater accuracy than standard hybrid functionals like B3LYP. It is particularly useful for systems where electron localization and charge transfer are important.

The choice between these functionals depends on the specific properties being investigated, with B3LYP often used for geometry optimizations and vibrational frequencies, while HSEH1PBE might be preferred for more precise electronic structure analysis.

The basis set is the set of mathematical functions used to construct the molecular orbitals. Its size and flexibility directly impact the quality of the calculation.

6-311++G(d,p): This is a Pople-style, split-valence triple-zeta basis set that is widely employed for DFT calculations on organic molecules. scielo.brresearchgate.net The components of this basis set provide specific functions:

6-311: Indicates that core orbitals are described by a single function (a contraction of 6 primitive Gaussians), while valence orbitals are described by three functions (contractions of 3, 1, and 1 primitive Gaussians), providing flexibility for the valence electrons involved in bonding.

++G: Adds diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with anionic character or weak, long-range interactions.

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for correctly modeling the anisotropic charge distribution in bonds and are critical for accurate geometry and frequency calculations. pnrjournal.com

This basis set is known to provide a robust and accurate description for the structure and properties of aromatic molecules. ed.ac.ukresearchgate.net

To simulate the behavior of 1-Cyano-5-(trifluoromethyl)naphthalene in a solvent, a solvation model is necessary. The Polarizable Continuum Model (PCM) is a widely used and efficient method. researchgate.netwikipedia.org

PCM models the solvent as a continuous dielectric medium rather than as individual molecules, which significantly reduces computational expense. uni-muenchen.dewavefun.com The molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated self-consistently. q-chem.com This approach allows for the calculation of energies, optimized geometries, and spectroscopic properties in solution, providing insight into how the solvent environment influences the molecule's characteristics.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting experimental spectra. DFT calculations can provide detailed theoretical spectra that aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational and electronic properties.

DFT calculations can be used to predict the infrared (IR) and Raman spectra of 1-Cyano-5-(trifluoromethyl)naphthalene. Following a geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. aip.org The results provide the vibrational frequencies (wavenumbers) and their corresponding intensities, allowing for the generation of a theoretical spectrum. ed.ac.uk

These theoretical spectra are critical for:

Assigning experimental bands: Comparing the calculated spectrum to an experimental one allows for the confident assignment of specific absorption bands to particular molecular vibrations. researchgate.net

Understanding substituent effects: The calculations can reveal how the cyano and trifluoromethyl groups influence the vibrational modes of the naphthalene ring.

The table below lists the expected characteristic vibrational modes for 1-Cyano-5-(trifluoromethyl)naphthalene and their approximate frequency ranges.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Stretching vibrations of the hydrogen atoms attached to the naphthalene ring. |

| C≡N Stretch | Cyano (-CN) | 2260 - 2200 | A strong, sharp band characteristic of the nitrile group. Its exact position is sensitive to the electronic environment. oup.comnih.gov |

| C=C Stretch | Aromatic Ring | 1650 - 1450 | Stretching vibrations within the aromatic naphthalene core. |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1400 - 1000 | Strong absorption bands associated with the symmetric and asymmetric stretching of the C-F bonds. |

| C-H Bend (out-of-plane) | Aromatic C-H | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring, sensitive to the substitution pattern. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts from first principles, typically in conjunction with DFT. researchgate.net

The GIAO method calculates the absolute isotropic magnetic shielding tensors for each nucleus. These values can then be converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C). For fluorinated compounds, this technique is particularly powerful for predicting ¹⁹F NMR chemical shifts, which can be challenging to assign experimentally due to their large chemical shift range and sensitivity to the electronic environment. nih.govworktribe.com

Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra for 1-Cyano-5-(trifluoromethyl)naphthalene would allow for unambiguous assignment of all resonances in the experimental spectra, confirming the molecular structure.

| Nucleus | Information Provided | Computational Importance |

|---|---|---|

| ¹H | Provides information on the electronic environment of protons on the aromatic ring. | Aids in assigning specific protons, whose shifts are influenced by the anisotropic effects of the ring and substituents. |

| ¹³C | Reveals the electronic environment of each carbon atom in the naphthalene core, cyano group, and trifluoromethyl group. | Helps assign quaternary carbons and carbons directly bonded to the electron-withdrawing groups. |

| ¹⁹F | Highly sensitive to the local electronic environment of the trifluoromethyl group. | Crucial for confirming the presence and electronic state of the -CF₃ group. DFT-GIAO is a key tool for accurate prediction of ¹⁹F shifts. nih.gov |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules. For 1-Cyano-5-(trifluoromethyl)naphthalene, a TD-DFT analysis would predict its electronic absorption spectrum, providing data on absorption wavelengths (λmax), excitation energies, and oscillator strengths. This information is fundamental to understanding the compound's behavior upon interaction with light and is essential for applications in photochemistry and materials science. Currently, no specific TD-DFT data for this compound is publicly available.

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests high reactivity. An FMO analysis for 1-Cyano-5-(trifluoromethyl)naphthalene would quantify the energies of its HOMO and LUMO, calculate the energy gap, and visualize the spatial distribution of these orbitals, thereby predicting its behavior in chemical reactions. Such a specific analysis is not found in the current body of literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map of 1-Cyano-5-(trifluoromethyl)naphthalene would be invaluable for predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. This predictive visualization, however, has not been published.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. This method provides insight into intramolecular interactions, such as hyperconjugation, and quantifies the stability arising from these charge delocalization effects. For 1-Cyano-5-(trifluoromethyl)naphthalene, an NBO analysis would detail the key donor-acceptor interactions and their corresponding stabilization energies, offering a deeper understanding of its electronic structure. Specific NBO calculations for this molecule are not available.

Fukui Functions for Reactive Sites

Fukui functions are used within Density Functional Theory to identify the most reactive sites in a molecule. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of Fukui indices for 1-Cyano-5-(trifluoromethyl)naphthalene would provide a quantitative measure of the reactivity of each atom, but this data is currently unavailable.

Theoretical Studies of Reaction Mechanisms

Theoretical studies on reaction mechanisms would involve using computational methods to map out the potential energy surfaces for reactions involving 1-Cyano-5-(trifluoromethyl)naphthalene. This could include modeling its synthesis, degradation, or its interaction with other reagents. Such studies identify transition states, intermediates, and activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. At present, no theoretical studies on the reaction mechanisms of 1-Cyano-5-(trifluoromethyl)naphthalene have been reported in the literature.

No Publicly Available Research Found on the Computational and Theoretical Chemistry of 1-Cyano-5-(trifluoromethyl)naphthalene

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry investigations detailing the properties and behavior of 1-Cyano-5-(trifluoromethyl)naphthalene could be identified.

While research exists for related compounds, such as 1-cyanonaphthalene and other substituted naphthalene derivatives, the explicit and strict requirement to focus solely on 1-Cyano-5-(trifluoromethyl)naphthalene prevents the inclusion of this information. The scientific community has published computational studies on similar structures, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore their spectroscopic and electronic characteristics. Additionally, theoretical frameworks like Transition State Theory and RRKM Theory are commonly used to investigate reaction kinetics for a wide range of molecules.

Unfortunately, the application of these computational methods to 1-Cyano-5-(trifluoromethyl)naphthalene has not been documented in the accessible scientific literature. Consequently, the specific data required to populate the requested article sections on its computational and theoretical chemistry—including energy profiles, kinetic parameters, π-electron conjugation pathways, and charge transfer phenomena—is not available.

Therefore, it is not possible to generate the requested scientific article with the required accuracy and adherence to the specified outline.

Advanced Applications and Materials Science Perspectives

Organic Electronic Materials

The strategic incorporation of electron-withdrawing groups like cyano and trifluoromethyl moieties is a common approach in the development of n-type organic semiconductors. These materials are essential for the fabrication of various organic electronic devices.

N-Type Organic Semiconductors

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible electronics. The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used. avantorsciences.com Naphthalene-based compounds, particularly naphthalene (B1677914) diimides, have been investigated as high-mobility n-type semiconductors for OTFTs. avantorsciences.com The introduction of cyano groups into organic semiconductors has been shown to be beneficial for their application in n-type OTFTs. chemicalbook.com However, there is no specific data available on the performance of 1-Cyano-5-(trifluoromethyl)naphthalene in OTFT devices.

Components for Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), or organic solar cells, n-type organic materials function as electron acceptors. The efficiency of these devices is influenced by the molecular structure and electronic properties of both the p-type donor and the n-type acceptor materials. Cyano-functionalized molecules are explored for their potential in high-performance n-type materials for OPVs. chemicalbook.com Despite the relevance of its functional groups, research specifically employing 1-Cyano-5-(trifluoromethyl)naphthalene as a component in organic photovoltaic cells has not been reported.

Development as Molecular Switches and Transistors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or pH changes. This property makes them attractive for applications in molecular electronics and data storage. Naphthopyran-based structures are a well-known class of molecular switches. nih.govchemsrc.com While the cyano group can be part of photoswitchable molecules, there is no specific research describing the development or characterization of 1-Cyano-5-(trifluoromethyl)naphthalene as a molecular switch or transistor. mdpi.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics and photonics, including frequency conversion and optical switching. The design of organic NLO materials often involves creating molecules with a high degree of charge asymmetry. Although certain organic molecules with cyano groups have been investigated for their NLO properties, there are no available studies that specifically measure or detail the nonlinear optical properties of 1-Cyano-5-(trifluoromethyl)naphthalene .

Supramolecular Assembly and Self-Organization in Functional Materials

Supramolecular assembly and self-organization are processes where molecules spontaneously form ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool for creating complex and functional materials. While the formation of supramolecular structures is a broad area of research, with some studies focusing on the self-assembly of fluorinated or cyano-containing compounds, there is a lack of specific research on the supramolecular assembly and self-organization behavior of 1-Cyano-5-(trifluoromethyl)naphthalene .

Applications as Chemical Probes or Sensors in Chemical Systems

The unique electronic and photophysical properties of the naphthalene core, when functionalized with both electron-withdrawing cyano (-CN) and trifluoromethyl (-CF3) groups, position 1-Cyano-5-(trifluoromethyl)naphthalene as a promising candidate for the development of chemical probes and sensors. While direct applications of this specific molecule are emerging, the principles underlying its potential are well-established through studies of related functionalized aromatic systems.

The fluorescence of naphthalene derivatives is known to be sensitive to the local environment, a property that can be harnessed for sensing applications. For instance, functionalized naphthalene diimides have been successfully employed as "turn-on" fluorescent pH sensors for cellular imaging. nih.gov These sensors are non-emitting in their neutral state but become strongly fluorescent upon protonation, allowing for the visualization of pH changes within cells. nih.gov Similarly, naphthalene-functionalized resorcinarenes have demonstrated selective, fluorescent self-quenching capabilities for the detection of biologically relevant molecules like kynurenic acid. rsc.org

The introduction of the cyano and trifluoromethyl groups to the naphthalene scaffold is expected to significantly modulate its electronic properties. The strong electron-withdrawing nature of both substituents can lead to a more positive electrostatic potential on the aromatic surface, enhancing interactions with electron-rich analytes. acs.orgnih.gov This can be exploited for the design of optical sensors. For example, SBA-15 silica (B1680970) functionalized with a naphthalene derivative has been used for the selective optical sensing of chromate (B82759) anions in water, with a detection limit in the micromolar range. researchgate.net The sensing mechanism relies on the quenching of the naphthalene's fluorescence upon interaction with the analyte.

The potential of 1-Cyano-5-(trifluoromethyl)naphthalene as a chemical sensor is further supported by the broader use of functionalized aromatic compounds in gas sensing. Planar Bragg grating refractive index sensors, functionalized with substituted γ-cyclodextrin, have shown high sensitivity for detecting naphthalene vapor, demonstrating the viability of using functionalized surfaces to capture and detect specific aromatic compounds. mdpi.com

Table 1: Potential Sensing Applications of Functionalized Naphthalenes

| Sensor Type | Analyte | Principle of Detection | Reference |

| Fluorescent pH Sensor | H+ | Protonation-induced fluorescence ("turn-on") | nih.gov |

| Fluorescent Quenching Sensor | Kynurenic Acid | Host-guest binding leading to fluorescence quenching | rsc.org |

| Optical Anion Sensor | Cr2O72- | Fluorescence quenching upon anion binding | researchgate.net |

| Gas Phase Refractive Index Sensor | Naphthalene Vapor | Change in refractive index upon analyte adsorption | mdpi.com |

| Enzyme Biosensor | Lactate Dehydrogenase A | Aggregation-induced emission (AIE) changes upon binding | acs.org |

Role as Versatile Synthetic Building Blocks

The rigid, planar structure of the naphthalene core, combined with the reactive potential of the cyano group and the stability imparted by the trifluoromethyl group, makes 1-Cyano-5-(trifluoromethyl)naphthalene a highly versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures.

Precursors for Polycyclic Aromatic Compounds

Naphthalene and its derivatives are fundamental precursors in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.org These larger aromatic systems are of significant interest for their applications in materials science and organic electronics. researchgate.net The functional groups present on the starting naphthalene unit are typically carried through the synthetic sequence, allowing for the creation of functionalized PAHs with tailored properties.

Various synthetic strategies can be employed to build upon the naphthalene core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming new carbon-carbon bonds, enabling the fusion of additional aromatic rings onto the naphthalene framework. The cyano group on 1-Cyano-5-(trifluoromethyl)naphthalene can also participate in or direct further chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization or for directing the regioselectivity of subsequent reactions.

The synthesis of complex PAHs often involves multi-step sequences. For example, the synthesis of certain sulfur-containing PAHs has been achieved through strategies involving the functionalization of a precursor aromatic core, followed by cyclization reactions to build the final polycyclic system. youtube.com Similarly, 1-Cyano-5-(trifluoromethyl)naphthalene could be elaborated through a series of reactions to generate larger, functionalized PAHs that are not easily accessible through other synthetic routes.

Scaffolds for Advanced Functional Material Design

The incorporation of both cyano and trifluoromethyl groups onto a naphthalene scaffold is a strategic approach for designing advanced functional materials with specific electronic and physical properties. The introduction of cyano groups into a PAH framework is known to enhance thermal and oxidative stability. nih.gov Furthermore, the strong electron-withdrawing nature of the cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable characteristic for creating n-type semiconductor materials. acs.org

The trifluoromethyl group also contributes significantly to the properties of the resulting materials. It is known to enhance the stability of organic molecules and can increase their hydrophobicity. wikipedia.org In the context of organic electronics, the presence of trifluoromethyl groups can influence the molecular packing in the solid state, which in turn affects charge transport properties.

The combination of these two functional groups on a rigid naphthalene backbone makes 1-Cyano-5-(trifluoromethyl)naphthalene an attractive scaffold for a variety of advanced materials. These include:

Organic Field-Effect Transistors (OFETs): The anticipated n-type semiconductor properties and enhanced stability make this molecule a promising candidate for the active layer in OFETs. youtube.com

Organic Photovoltaics (OPVs): As a component of donor-acceptor systems, the electron-accepting nature of this functionalized naphthalene could be beneficial for charge separation in organic solar cells. researchgate.net

Coordination Polymers: The cyano group can act as a ligand, coordinating to metal centers to form extended coordination polymers with interesting magnetic or porous properties. researchgate.net

Table 2: Influence of Functional Groups on Material Properties

| Functional Group | Property Enhancement | Potential Application | Reference |

| Cyano (-CN) | Increased thermal and oxidative stability, n-type semiconductivity | Organic Electronics | acs.orgnih.gov |

| Trifluoromethyl (-CF3) | Increased stability and hydrophobicity, influences molecular packing | Advanced Materials | wikipedia.org |

| Naphthalene Core | Rigidity, π-stacking capability | Organic Semiconductors | researchgate.net |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polyfunctionalized naphthalenes remains a challenging task due to issues with regioselectivity and the often harsh conditions required for classical methods. nih.govrsc.org Future research must prioritize the development of efficient, selective, and environmentally benign routes to 1-Cyano-5-(trifluoromethyl)naphthalene.

Current strategies for synthesizing related compounds often involve multi-step processes. For instance, trifluoromethylnaphthalenes can be prepared via the reaction of trifluoromethylketones with Grignard reagents, followed by dehydration and cyclization. soton.ac.uk The introduction of a cyano group onto an aromatic ring is frequently achieved through transition-metal-catalyzed methods, such as palladium-catalyzed cyanation of aryl halides. rsc.org

Future synthetic research should focus on several key areas:

Green Cyanation Reagents: Traditional cyanation protocols often use highly toxic reagents like metal cyanides. A forward-looking approach would involve employing safer, less toxic cyanide sources. rsc.org Promising alternatives include potassium ferrocyanide (K₄[Fe(CN)₆]), acetone (B3395972) cyanohydrin, and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in palladium-catalyzed cross-coupling reactions. rsc.orgnumberanalytics.com

Catalyst and Process Optimization: The development of highly efficient and recyclable catalysts is crucial for sustainability. numberanalytics.com Research into supported palladium complexes or dual photoredox-nickel catalysis could provide pathways that operate under milder, room-temperature conditions, thereby reducing energy consumption and waste. google.comchinesechemsoc.org

Convergent and Late-Stage Functionalization: A highly desirable goal is the development of a convergent synthesis where the cyano and trifluoromethyl groups are introduced in a minimal number of steps. Strategies based on direct C-H functionalization are particularly attractive as they avoid the pre-functionalization of starting materials, thus improving atom economy. researchgate.netnih.gov Inspired by modern synthetic methods, a potential route could involve the late-stage cyanation of a pre-existing trifluoromethylnaphthalene precursor.

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages | Reference for Concept |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl bromide/chloride precursor, Pd catalyst (e.g., Pd(OAc)₂), K₄[Fe(CN)₆] | Use of a less toxic cyanide source, high functional group tolerance. | rsc.org |

| Photoredox/Nickel Dual Catalysis | Ir-photocatalyst, Ni-catalyst, α-aminoacetonitrile | Benign room temperature conditions, avoids hypertoxic reagents. | chinesechemsoc.org |

| Direct C-H Functionalization | Trifluoromethylnaphthalene precursor, oxidant, catalyst system | High atom economy, avoids pre-functionalization. | researchgate.netnih.gov |

| Skeletal Editing/Transmutation | Substituted isoquinoline (B145761) precursor, phosphonium (B103445) ylide | Novel route to substituted naphthalenes from heteroaromatic rings. | nih.gov |

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the molecular structure, dynamics, and electronic properties of 1-Cyano-5-(trifluoromethyl)naphthalene is essential for its application. Advanced spectroscopic techniques offer powerful tools for these investigations.

Vibrational Spectroscopy: The nitrile (C≡N) and trifluoromethyl (C-F) groups have characteristic vibrational frequencies that are sensitive to their local environment. numberanalytics.com Future work should employ high-resolution infrared (IR) spectroscopy to precisely measure these frequencies. Anharmonic quantum chemical computations will be vital to accurately assign the complex spectral features of such substituted PAHs. astrobiology.com Furthermore, ultrafast two-dimensional infrared (2D-IR) spectroscopy presents a powerful frontier. This technique can reveal detailed information on the structure and dynamics of condensed-phase systems by measuring spectral diffusion, which is related to the timescale of fluctuating solvent-solute interactions. aip.orgnih.gov Applying 2D-IR to the C≡N and C-F vibrational modes would provide unprecedented insight into the molecule's interaction with its surroundings on a picosecond timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine-19 NMR is an exceptionally sensitive technique for probing the electronic environment around the trifluoromethyl group. numberanalytics.comnumberanalytics.com The wide chemical shift range of ¹⁹F NMR allows for clear differentiation between various fluorine environments, making it a powerful tool for confirming structure and studying intermolecular interactions. numberanalytics.com

Photophysical Characterization: Naphthalene (B1677914) derivatives are known for their unique photophysical properties, including strong fluorescence. nih.gov The introduction of strong electron-withdrawing cyano and trifluoromethyl groups is expected to significantly modulate the excited-state characteristics. researchgate.net Future research should involve a comprehensive photophysical investigation using techniques such as steady-state and time-resolved fluorescence spectroscopy to determine fluorescence quantum yields and lifetimes. Pump-probe transient absorption spectroscopy can be used to study the dynamics of excited states, including processes like intersystem crossing and internal conversion, which are critical for applications in optoelectronics.

| Spectroscopic Technique | Target Property/Group | Anticipated Information | Reference for Technique |

|---|---|---|---|

| High-Resolution IR Spectroscopy | C≡N stretch, C-F stretches | Precise vibrational frequencies, confirmation of functional groups. | astrobiology.com |

| 2D-IR Spectroscopy | C≡N and C-F modes | Ultrafast structural dynamics, solvent-solute interactions, vibrational coupling. | aip.org |

| Fluorine-19 NMR | -CF₃ group | Highly sensitive probe of local electronic structure and intermolecular interactions. | numberanalytics.com |

| Time-Resolved Fluorescence | Naphthalene π-system | Excited-state lifetime, quantum yield, dynamic quenching processes. | researchgate.net |

Refinement of Multiscale Computational Modeling Approaches

Computational modeling is an indispensable partner to experimental research, providing predictive insights that can guide synthetic efforts and the rational design of materials. dierk-raabe.comresearchgate.net For a molecule like 1-Cyano-5-(trifluoromethyl)naphthalene, a multiscale modeling approach is necessary to bridge the gap from single-molecule properties to bulk material performance. psu.edupolito.it

The future research outlook in this area involves:

Quantum Chemical Calculations: Density Functional Theory (DFT) should be applied to determine the ground-state geometry, electronic structure (e.g., HOMO-LUMO energies), and vibrational frequencies of the isolated molecule. mdpi.comkit.edu These calculations provide a direct comparison with experimental spectroscopic data and offer initial predictions of the molecule's electronic behavior.

Molecular Dynamics (MD) Simulations: To understand the behavior of the compound in a condensed phase (e.g., as a crystal or in a polymer matrix), classical MD simulations are required. These simulations can predict bulk properties such as crystal packing, density, and thermal stability. polito.it Force fields for these simulations would need to be carefully parameterized using the results from initial DFT calculations to accurately represent the specific interactions of the cyano and trifluoromethyl groups.

Bridging Scales for Functional Properties: The ultimate goal is to create a seamless link between quantum mechanical calculations and macroscopic properties. dierk-raabe.comresearchgate.net For instance, electronic couplings between adjacent molecules, calculated via DFT, can be used as input for kinetic Monte Carlo or other mesoscale models to predict charge mobility in a thin film. kit.edu This integrated approach allows for the in silico design of materials with optimized properties for electronic devices before committing to costly and time-consuming synthesis. kit.edu

Exploration of Emerging Applications in Advanced Materials Science

The unique electronic profile of 1-Cyano-5-(trifluoromethyl)naphthalene, resulting from its two strong, electronically distinct withdrawing groups, makes it a prime candidate for several advanced materials applications.

n-Type Organic Semiconductors: There is a persistent need for new, high-performance, air-stable n-type semiconductor materials for organic electronics. uky.edu The electron-deficient nature of the 1-Cyano-5-(trifluoromethyl)naphthalene core suggests it could function effectively as an n-type channel in organic field-effect transistors (OFETs) or as an acceptor material in organic photovoltaic (OPV) cells. uky.edu Future research would involve synthesizing the material and fabricating thin-film devices to measure key performance metrics like electron mobility and power conversion efficiency.